

A Comparative Guide to the Pharmacokinetic Profiles of C5aR Inhibitors

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Compound of Interest

Compound Name: C5aR-IN-2

Cat. No.: B12397957

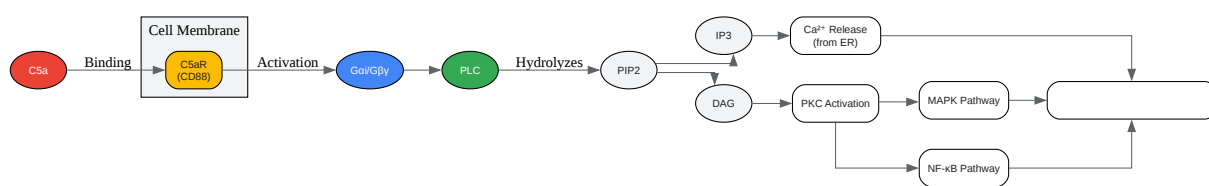
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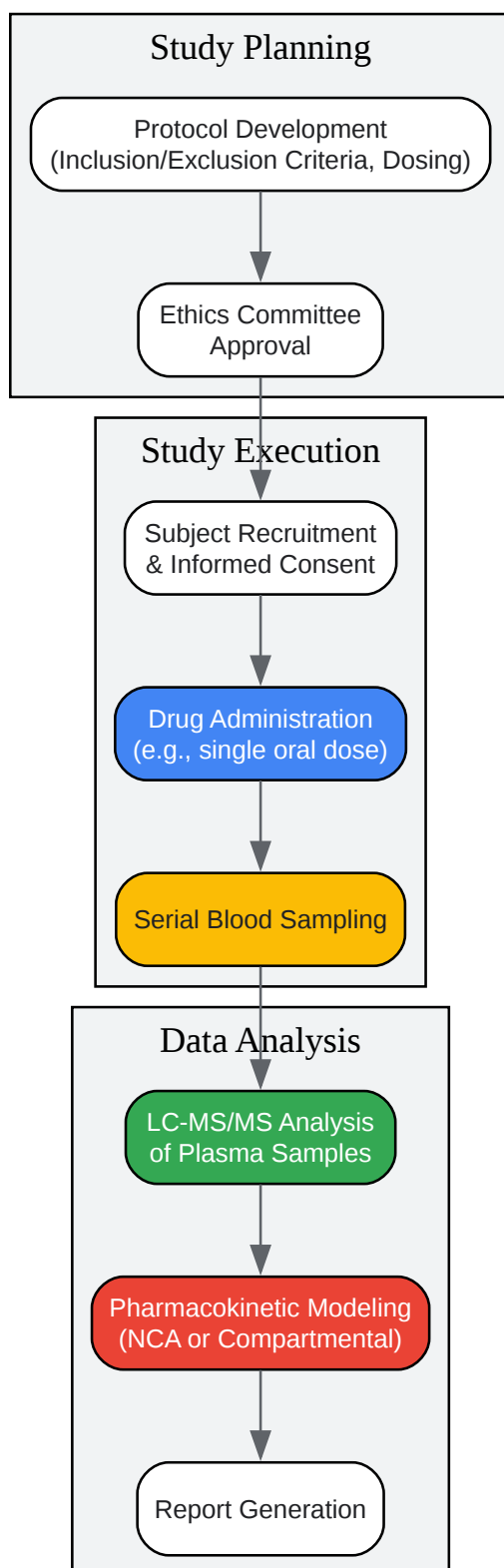
For Researchers, Scientists, and Drug Development Professionals

The complement C5a receptor (C5aR) has emerged as a critical target in a variety of inflammatory and autoimmune diseases. Consequently, the development of C5aR inhibitors is a field of intense research. Understanding the pharmacokinetic (PK) profiles of these inhibitors is paramount for predicting their efficacy and safety. This guide provides a comparative analysis of the available PK data for prominent C5aR inhibitors, focusing on Avacopan, PMX53, and PMX205, supported by experimental data and detailed methodologies.

C5aR Signaling Pathway

The binding of the anaphylatoxin C5a to its G protein-coupled receptor, C5aR (also known as CD88), triggers a cascade of intracellular signaling events.^{[1][2]} This activation is central to the pro-inflammatory response, leading to neutrophil recruitment, activation, and degranulation. C5aR inhibitors act by blocking this interaction, thereby mitigating the inflammatory cascade.





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References

- 1. Avacopan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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